molecular formula C34H66O4 B11939728 5-PAHSA-d9

5-PAHSA-d9

Cat. No.: B11939728
M. Wt: 547.9 g/mol
InChI Key: QBGKCWKQYJQHJX-NPNXCVMYSA-N
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Description

5-[(13,13,14,14,15,15,16,16,16-d9)palmitoyl]hydroxy-stearic acid, commonly known as 5-PAHSA-d9, is a deuterated form of palmitic acid-5-hydroxy-stearic acid. This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. It is characterized by the replacement of nine protons in the palmitoyl group with deuterium. This compound has been studied for its potential role in enhancing insulin sensitivity and its correlation with metabolic disorders such as type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PAHSA-d9 involves the esterification of palmitic acid with 5-hydroxy-stearic acid, where the palmitoyl group is deuterated. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired deuteration. The compound is then purified using chromatographic methods to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-PAHSA-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and other analytical techniques.

    Biology: It is studied for its role in cellular signaling and metabolic regulation.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-PAHSA-d9 involves its interaction with specific molecular targets and pathways. It has been shown to enhance insulin sensitivity by signaling through GPR120, a receptor involved in glucose uptake. This interaction leads to improved insulin-stimulated glucose uptake in adipocytes, thereby enhancing overall metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its deuterated nature, which provides enhanced stability and unique properties for scientific research. Its ability to enhance insulin sensitivity and its potential therapeutic applications make it a valuable compound in the study of metabolic disorders .

Properties

Molecular Formula

C34H66O4

Molecular Weight

547.9 g/mol

IUPAC Name

5-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2

InChI Key

QBGKCWKQYJQHJX-NPNXCVMYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

Origin of Product

United States

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